3,4-Difluoro-5-nitrobenzoic acid

CAS No.: 1121583-51-4

Cat. No.: VC2799348

Molecular Formula: C7H3F2NO4

Molecular Weight: 203.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1121583-51-4 |

|---|---|

| Molecular Formula | C7H3F2NO4 |

| Molecular Weight | 203.1 g/mol |

| IUPAC Name | 3,4-difluoro-5-nitrobenzoic acid |

| Standard InChI | InChI=1S/C7H3F2NO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,(H,11,12) |

| Standard InChI Key | QEGLWOZIWGKZJI-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])F)F)C(=O)O |

| Canonical SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])F)F)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

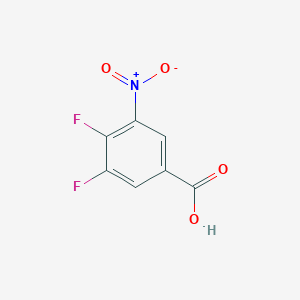

3,4-Difluoro-5-nitrobenzoic acid is an organic compound with the molecular formula C7H3F2NO4. It belongs to the class of fluorinated benzoic acids, specifically characterized by the presence of two fluorine atoms at positions 3 and 4, a nitro group at position 5, and a carboxylic acid group. This distinctive structural arrangement contributes to its unique chemical behavior and reactivity patterns.

Basic Identification Data

| Parameter | Information |

|---|---|

| Common Name | 3,4-Difluoro-5-nitrobenzoic acid |

| Molecular Formula | C7H3F2NO4 |

| PubChem CID | 44887017 |

| Registry Numbers | 1121583-51-4 |

| Synonyms | 3,4-Difluoro-5-Nitro Benzoic Acid, 3,4-difluoro-5-nitrobenzoicacid |

| Molecular Weight | 203.10 g/mol |

| Exact Mass | 203.00301390 Da |

Source: PubChem database information

Structural Features

The molecular structure of 3,4-Difluoro-5-nitrobenzoic acid is characterized by:

-

A benzoic acid core structure (benzene ring with a carboxylic acid substituent)

-

Two fluorine atoms at positions 3 and 4 of the benzene ring

-

A nitro group (-NO2) at position 5 of the benzene ring

-

A carboxylic acid group (-COOH) attached to the benzene ring

Physicochemical Properties

Understanding the physicochemical properties of 3,4-Difluoro-5-nitrobenzoic acid is crucial for predicting its behavior in various chemical environments and applications.

Computed Properties

| Property | Value | Method/Reference |

|---|---|---|

| XLogP3-AA | 1.5 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptor Count | 6 | Computed by Cactvs 3.4.6.11 |

| Rotatable Bond Count | 1 | Computed by Cactvs 3.4.6.11 |

Source: PubChem computed properties

Solubility and Partition Properties

With an XLogP3-AA value of 1.5, 3,4-Difluoro-5-nitrobenzoic acid demonstrates moderate lipophilicity. This property suggests intermediate solubility in both aqueous and organic solvents, which is valuable for various synthetic applications and formulation development. The compound's one hydrogen bond donor (the carboxylic acid hydroxyl group) and six hydrogen bond acceptors (oxygen atoms in the carboxylic acid and nitro groups, and fluorine atoms) contribute to its solubility profile and potential for intermolecular interactions .

Synthesis and Preparation Methods

The synthesis of 3,4-Difluoro-5-nitrobenzoic acid typically involves several strategic steps, drawing parallels from synthetic routes of related compounds.

Reaction Conditions and Considerations

Based on comparable synthesis procedures for similar fluorinated nitrobenzoic acids, the following reaction conditions might be applicable:

| Reaction Step | Reagents | Conditions | Considerations |

|---|---|---|---|

| Nitration | Concentrated HNO3 | Elevated temperature | Electron-withdrawing effects of F and COOH groups may necessitate higher temperatures and excess HNO3 |

| Purification | Recrystallization solvents | Varies based on solubility | Selection of appropriate solvent system is crucial for optimal yield |

These synthetic considerations are extrapolated from the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid and related compounds, where similar functional group effects are observed .

Chemical Reactivity and Functional Group Behavior

The presence of multiple functional groups in 3,4-Difluoro-5-nitrobenzoic acid results in distinct reactivity patterns that can be leveraged in various synthetic applications.

Carboxylic Acid Group Reactivity

The carboxylic acid functionality in 3,4-Difluoro-5-nitrobenzoic acid can participate in typical carboxylic acid reactions:

-

Esterification reactions with alcohols

-

Amide formation with amines

-

Reduction to aldehydes or alcohols with appropriate reducing agents

-

Salt formation with bases

The reactivity of the carboxylic acid group may be enhanced by the electron-withdrawing effects of the fluorine substituents and nitro group, potentially increasing its acidity compared to unsubstituted benzoic acid .

Nitro Group Reactivity

The nitro group at position 5 can undergo several transformations:

-

Reduction to an amino group using catalytic hydrogenation (e.g., H2/Pd-C)

-

Nucleophilic substitution reactions (though challenging due to electronic effects)

-

Participation in complex formation with transition metals

The reduction of the nitro group would be particularly important for generating amino-substituted derivatives, which could serve as intermediates for further functionalization .

Aromatic Ring Reactivity

Applications and Research Relevance

Pharmaceutical Applications

Fluorinated benzoic acid derivatives like 3,4-Difluoro-5-nitrobenzoic acid are valuable in pharmaceutical research due to several factors:

-

The fluorine substituents can enhance metabolic stability and lipophilicity of drug molecules

-

The nitro group can serve as a versatile handle for further functionalization

-

The compound can serve as a precursor for more complex pharmaceutical intermediates

Structurally similar compounds have shown applications in the development of antimicrobial agents, suggesting potential utility for 3,4-Difluoro-5-nitrobenzoic acid in similar pharmaceutical research areas .

Synthetic Building Block

3,4-Difluoro-5-nitrobenzoic acid can function as a versatile building block in organic synthesis:

-

As a precursor for the preparation of more complex fluorinated aromatic compounds

-

For the synthesis of specialty chemicals with unique electronic properties

-

In the development of materials with specific physicochemical characteristics

The combination of fluorine atoms and a nitro group provides distinctive electronic properties that can be exploited in the design of functional materials and bioactive compounds .

| Safety Aspect | Recommendation |

|---|---|

| Eye Protection | Use appropriate eye protection; in case of contact, rinse cautiously with water for several minutes and seek medical attention if irritation persists |

| Skin Contact | Minimize exposure; wash with plenty of water if contact occurs; use suitable gloves |

| Inhalation | Ensure adequate ventilation; if inhaled, remove person to fresh air |

| Storage | Store in a well-ventilated place; keep container tightly closed |

| Disposal | Follow appropriate regulations for chemical waste disposal |

These recommendations are adapted from safety information for similar compounds such as 2,4-Difluoro-5-nitrobenzoic acid .

Comparison with Structural Analogs

Comparing 3,4-Difluoro-5-nitrobenzoic acid with structurally similar compounds provides insights into structure-activity relationships and potential applications.

Comparative Analysis with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Notable Properties |

|---|---|---|---|---|

| 3,4-Difluoro-5-nitrobenzoic acid | C7H3F2NO4 | 203.10 | Reference compound | XLogP3: 1.5; HBD: 1; HBA: 6 |

| 2,4-Difluoro-5-nitrobenzoic acid | C7H3F2NO4 | 203.10 | Different fluorine positions (2,4 vs 3,4) | Similar chemical properties with potential differences in reactivity |

| 2-Bromo-3,4-difluoro-5-nitrobenzoic acid | C7H2BrF2NO4 | ~282 | Addition of bromine at position 2 | Increased molecular weight; additional synthetic versatility |

| 4-Amino-2,3-difluoro-5-nitrobenzoic acid | C7H4F2N2O4 | 218.11 | Amino group at position 4 | XLogP3: 1.3; HBD: 2; HBA: 7; increased polarity |

The position of substituents significantly influences the electronic distribution within these molecules, affecting their reactivity patterns and physicochemical properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume